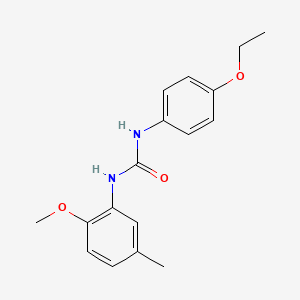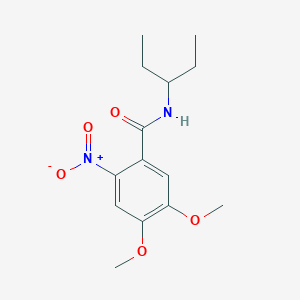
N-(4-fluorobenzyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the acrylamide family and has a molecular weight of 295.33 g/mol.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-3-phenylacrylamide is not fully understood. However, studies have shown that it exerts its antiproliferative effects through the induction of apoptosis, which is a programmed cell death process. It has also been suggested that the compound inhibits enzymes involved in DNA synthesis and repair, leading to cell death. The inhibition of cholinesterase enzymes by N-(4-fluorobenzyl)-3-phenylacrylamide is believed to be due to its ability to interact with the active site of the enzymes, preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-phenylacrylamide has been shown to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorobenzyl)-3-phenylacrylamide in lab experiments is its high purity and yield. This makes it an ideal compound for use in medicinal chemistry and drug discovery. Additionally, its ability to inhibit cholinesterase enzymes makes it a useful tool for studying the pathogenesis of Alzheimer's disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-3-phenylacrylamide. One area of interest is the development of new anticancer drugs based on this compound. Further studies are needed to elucidate the mechanism of action and to optimize its antiproliferative activity. Additionally, research on the use of this compound in the treatment of Alzheimer's disease is ongoing, and further investigation is needed to determine its efficacy and safety. Finally, the potential use of N-(4-fluorobenzyl)-3-phenylacrylamide in material science, particularly in the development of organic semiconductors, is an area of active research.
合成方法
The synthesis of N-(4-fluorobenzyl)-3-phenylacrylamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isocyanate to produce the final product, N-(4-fluorobenzyl)-3-phenylacrylamide. This synthesis method has been optimized to yield high purity and high yield of the product.
科学研究应用
N-(4-fluorobenzyl)-3-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit antiproliferative activity against cancer cells, making it a promising lead compound for the development of new anticancer drugs. Additionally, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(4-fluorobenzyl)-3-phenylacrylamide has been investigated for its potential use in material science, particularly in the development of organic semiconductors.
属性
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZQATVQKMUIH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluorobenzyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)


![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)